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Compound of Interest

1-(2-Fluoro-4-hydroxy-5-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B1440300

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone (CAS No. 1065076-49-4) is a highly
functionalized aromatic ketone that serves as a critical building block in medicinal chemistry
and drug development.[1][2] Its molecular structure, featuring a strategic arrangement of fluoro,
hydroxyl, and methoxy groups, offers multiple points for further chemical modification. This
substitution pattern is prevalent in various pharmacologically active molecules, making reliable
synthetic access to this intermediate a priority for researchers. The presence of the fluorine
atom, in particular, can significantly modulate a drug candidate's metabolic stability, lipophilicity,
and binding affinity.

This guide provides a comprehensive overview of the synthetic strategies for preparing this
compound, focusing on the underlying chemical principles, detailed experimental protocols,
and the rationale behind methodological choices.

Physicochemical and Spectroscopic Data Summary

A summary of the key properties for the target compound is presented below.
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Property Value Reference(s)
CAS Number 1065076-49-4 [1103114]
Molecular Formula CoHoFO3 [11[4]
Molecular Weight 184.16 g/mol [4]
Appearance White to off-white solid [5]

SMILES COC1=CC(C(C)=0)=C(F)C=C )

10

Retrosynthetic Analysis: Key Strategies for Aryl
Ketone Synthesis

The synthesis of hydroxyaryl ketones like our target compound is typically approached via two
primary, well-established reaction classes: the Friedel-Crafts acylation and the Fries
rearrangement.

o Direct Friedel-Crafts Acylation: This method involves the direct electrophilic aromatic
substitution of a suitably substituted phenol (3-fluoro-4-methoxyphenol) with an acylating
agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[6][7]
While direct, this approach is often complicated by the phenol's hydroxyl group, which can
coordinate with the Lewis acid, deactivating the ring and potentially leading to undesired side
reactions or requiring protecting groups.

e The Fries Rearrangement: This powerful reaction involves the intramolecular rearrangement
of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[8][9][10] This two-step
process—esterification followed by rearrangement—circumvents the issues of direct
acylation of phenols and is often the preferred method for synthesizing ortho-hydroxyaryl
ketones due to favorable chelation effects.[9][11]

Given the advantages of control and reliability, this guide will focus on the Fries rearrangement
as the primary synthetic route.
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Figure 1: Retrosynthetic pathways for the target compound.

Synthetic Workflow: A Two-Step Approach via Fries
Rearrangement

The chosen synthetic pathway involves an initial esterification of 3-fluoro-4-methoxyphenol,
followed by a Lewis acid-catalyzed Fries rearrangement.

Figure 2: Overall two-step synthetic workflow.

Part 1: Synthesis of 4-Acetoxy-2-fluoro-1-
methoxybenzene (Ester Intermediate)

Principle: This is a standard esterification of a phenol. Acetyl chloride is used as the acylating
agent, and a non-nucleophilic base like triethylamine (TEA) or pyridine is employed to
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neutralize the HCI byproduct, driving the reaction to completion.

Experimental Protocol

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and nitrogen inlet, add 3-fluoro-4-methoxyphenol (1.0 eq) and a suitable
anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

Base Addition: Cool the flask to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise
while stirring.

Acylation: Add acetyl chloride (1.1 eq), diluted in the reaction solvent, dropwise via the
dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion
by Thin Layer Chromatography (TLC).

Work-up:
o Quench the reaction by slowly adding cold water.
o Transfer the mixture to a separatory funnel and separate the organic layer.

o Wash the organic layer sequentially with 1M HCI, saturated sodium bicarbonate solution,
and brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz=S0a), filter, and concentrate
under reduced pressure to yield the crude ester.

Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel if necessary, though it is often of sufficient purity for the
subsequent step.

Part 2: Fries Rearrangement to Yield 1-(2-Fluoro-4-
hydroxy-5-methoxyphenyl)ethanone
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Principle: The Fries rearrangement is an intramolecular acylation reaction. The Lewis acid,
typically aluminum chloride (AICIz), coordinates to the ester's carbonyl oxygen, facilitating the
formation of an acylium ion intermediate.[10] This electrophile then attacks the aromatic ring.
The regioselectivity (ortho vs. para to the hydroxyl group) is temperature-dependent; higher
temperatures generally favor the formation of the thermodynamically more stable ortho-isomer,
which is stabilized by chelation between the hydroxyl group, the ketone, and the aluminum

catalyst.[9]
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Figure 3: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol

e Reaction Setup: In a dry, nitrogen-flushed flask, add anhydrous aluminum chloride (AICIs)
(2.5 eq).

» Solvent Addition (Optional): For a solvent-based reaction, add a high-boiling, non-polar
solvent like nitrobenzene or 1,2-dichloroethane. Alternatively, the reaction can be run neat.

e Substrate Addition: Heat the mixture to approximately 130-150 °C. Slowly and carefully add
the 4-acetoxy-2-fluoro-1-methoxybenzene (1.0 eq) from the previous step. A similar solvent-
free protocol has been successfully used for analogous compounds.[12]

e Reaction Progression: Maintain the temperature and stir the resulting mixture for 2-3 hours.
The reaction mixture will typically become a thick, dark slurry. Monitor progress by quenching

a small aliquot and analyzing via TLC or LC-MS.
o Work-up:

o Cool the reaction vessel to room temperature and then place it in a large ice bath.
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o CAUTION: Very carefully and slowly quench the reaction by adding crushed ice, followed
by concentrated HCI. This is a highly exothermic process.

o Once the complex is fully hydrolyzed, extract the aqueous mixture with a suitable organic
solvent (e.g., ethyl acetate) three times.

 Purification:
o Combine the organic extracts, wash with brine, and dry over anhydrous NazSOa.

o Filter and concentrate the solvent under reduced pressure to obtain the crude solid
product.

o Purify the crude material by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or hexanes/ethyl acetate) to afford pure 1-(2-fluoro-4-hydroxy-5-
methoxyphenyl)ethanone.

Conclusion and Outlook

The synthesis of 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone is efficiently achieved
through a robust two-step sequence involving esterification and a subsequent Fries
rearrangement. This method offers excellent control over regioselectivity, favoring the desired
ortho-acylated product, which is a valuable precursor for advanced pharmaceutical
intermediates. The protocols described herein are based on well-established chemical
principles and provide a reliable pathway for researchers in organic synthesis and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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